molecular formula C7H7ClN2O2S B12827286 N'-(2-Chloroacetoxy)thiophene-2-carboximidamide

N'-(2-Chloroacetoxy)thiophene-2-carboximidamide

Cat. No.: B12827286
M. Wt: 218.66 g/mol
InChI Key: OQXNURSNFIANFU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N’-(2-Chloroacetoxy)thiophene-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiophene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Chloroacetoxy)thiophene-2-carboximidamide is unique due to the presence of the chloroacetoxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, enhancing the compound’s potential as a therapeutic agent .

Properties

Molecular Formula

C7H7ClN2O2S

Molecular Weight

218.66 g/mol

IUPAC Name

[(Z)-[amino(thiophen-2-yl)methylidene]amino] 2-chloroacetate

InChI

InChI=1S/C7H7ClN2O2S/c8-4-6(11)12-10-7(9)5-2-1-3-13-5/h1-3H,4H2,(H2,9,10)

InChI Key

OQXNURSNFIANFU-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC(=C1)/C(=N/OC(=O)CCl)/N

Canonical SMILES

C1=CSC(=C1)C(=NOC(=O)CCl)N

Origin of Product

United States

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